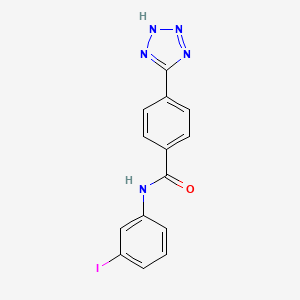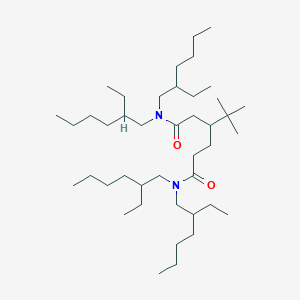
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group and multiple ethylhexyl groups attached to a hexanediamide backbone. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide typically involves the reaction of hexanediamine with tert-butyl chloride and 2-ethylhexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: As a stabilizer in polymer production and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cell membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- tert-Butyl alcohol
- N,N-Diethylhexylamine
Uniqueness
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide is unique due to its specific combination of tert-butyl and ethylhexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
820251-57-8 |
|---|---|
Molekularformel |
C42H84N2O2 |
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
3-tert-butyl-N,N,N',N'-tetrakis(2-ethylhexyl)hexanediamide |
InChI |
InChI=1S/C42H84N2O2/c1-12-20-24-35(16-5)31-43(32-36(17-6)25-21-13-2)40(45)29-28-39(42(9,10)11)30-41(46)44(33-37(18-7)26-22-14-3)34-38(19-8)27-23-15-4/h35-39H,12-34H2,1-11H3 |
InChI-Schlüssel |
AFRMWIPEOIWRQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC(CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
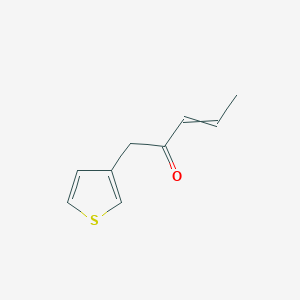
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
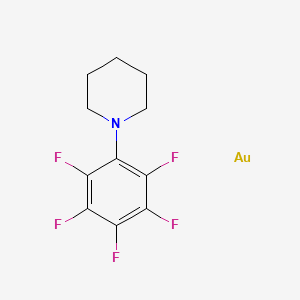
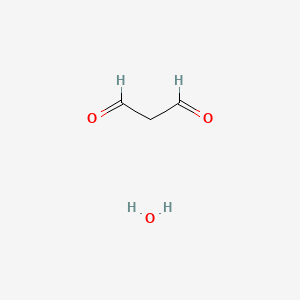

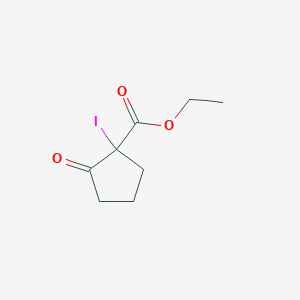
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)


